3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine

Chloride channel inhibitor CFTR pharmacology Regioisomer differentiation

3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine (CAS 1170867-22-7) is a synthetic, research-use small molecule belonging to the sulfonyl-piperazinyl pyridazine class. Its structure features a 6-methylpyridazine core substituted at the 3-position with a 4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl moiety.

Molecular Formula C15H16Cl2N4O2S
Molecular Weight 387.28
CAS No. 1170867-22-7
Cat. No. B2828380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine
CAS1170867-22-7
Molecular FormulaC15H16Cl2N4O2S
Molecular Weight387.28
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H16Cl2N4O2S/c1-11-2-5-15(19-18-11)20-6-8-21(9-7-20)24(22,23)12-3-4-13(16)14(17)10-12/h2-5,10H,6-9H2,1H3
InChIKeyCCWQWBMLUOLRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine (CAS 1170867-22-7): Sourcing & Identity for a Research-Use Sulfonyl-Piperazinyl Pyridazine


3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine (CAS 1170867-22-7) is a synthetic, research-use small molecule belonging to the sulfonyl-piperazinyl pyridazine class. Its structure features a 6-methylpyridazine core substituted at the 3-position with a 4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl moiety . The 3,4-dichlorophenylsulfonyl pharmacophore places it within a broader family of pyridazine sulfonamide derivatives disclosed in patent literature as inhibitors of ion transport, specifically targeting the cystic fibrosis transmembrane conductance regulator (CFTR) and other chloride channels [1]. This compound is offered by specialty chemical suppliers exclusively for non-human, non-veterinary research applications, and its procurement value is tied to its specific substitution pattern rather than generic sulfonyl-piperazinyl pyridazine activity.

Why a 3,4-Dichlorophenylsulfonyl Piperazinyl Pyridazine Cannot Be Interchanged with Generic Analogs: The Chlorine Regioisomer Problem


Within the sulfonyl-piperazinyl pyridazine chemotype, the position and number of chlorine atoms on the phenylsulfonyl ring are primary drivers of biological activity. The 3,4-dichloro substitution pattern of CAS 1170867-22-7 is structurally distinct from the 2,5-dichloro regioisomer (3-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine) and the mono-chloro analog (3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine) . These regioisomeric and substitution-state differences preclude simple interchange, as chlorine positioning affects electron density on the phenyl ring, dihedral angles with the sulfonyl group, and ultimately target binding geometry. The patent covering pyridazine sulfonamide CFTR inhibitors explicitly teaches that the sulfonylamino or aminocarbonyl substitution pattern (which the 3,4-dichlorophenylsulfonyl group influences electronically) is a required element for chloride channel blocking activity [1]. Therefore, substituting a 3,4-dichloro compound with a 2,5-dichloro or 4-chloro analog, or with a non-chlorinated phenylsulfonyl derivative, would be expected to alter or abrogate the on-target pharmacological profile for which this scaffold is designed.

Quantitative Differentiation Evidence for 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine Against Its Closest Chemical Analogs


Structural Differentiation vs. the 2,5-Dichloro Regioisomer: Chlorine Position Determines the Pharmacophore Geometry

The target compound possesses a 3,4-dichlorophenylsulfonyl substituent. Its closest chloro-substituted analog carries a 2,5-dichlorophenylsulfonyl group (3-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine) . Both share the identical molecular formula C₁₅H₁₆Cl₂N₄O₂S and molecular weight 387.3 g/mol, yet differ solely in the chlorine substitution pattern on the phenyl ring. This regioisomeric variation is known to alter sulfonyl group rotational barriers and hydrogen-bond acceptor geometry, parameters that directly affect chloride channel binding pocket complementarity as taught in the pyridazine sulfonamide patent family [1]. The patent specification for CFTR-targeting pyridazine sulfonamides specifies that the sulfonylamino substituent—whose electronic character is modulated by the chlorine pattern—is a mandatory structural feature for ion transport inhibitory activity [1].

Chloride channel inhibitor CFTR pharmacology Regioisomer differentiation

Differentiation from Mono-Chloro and Non-Chlorinated Phenylsulfonyl Analogs: Dichloro Substitution as a Potency Modulator

The 3,4-dichloro substitution on CAS 1170867-22-7 differentiates it from the 4-chloro (mono-chloro) analog, 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine, which carries only one chlorine and has a lower molecular weight (353 g/mol) and reduced lipophilicity (cLogP 1.84) . Additionally, the non-chlorinated phenylsulfonyl analog (3-(4-(phenylsulfonyl)piperazin-1-yl)-6-methylpyridazine) lacks halogen atoms entirely, resulting in fundamentally different electronic properties. In sulfonylpiperazine-based drug design, the presence of dual electron-withdrawing chlorine substituents increases the acidity of adjacent protons and can strengthen halogen-bonding interactions with target protein backbones [1], a phenomenon that cannot be replicated by mono-chloro or des-chloro analogs.

Structure-activity relationship Lipophilicity Halogen bonding

Heterocyclic Core Variation: Pyridazine vs. Furan-, Triazolo-, and Phenyl-Substituted Analogs Defines Target Engagement Scope

CAS 1170867-22-7 carries a 6-methyl substituent on the pyridazine ring. Closely related analogs bearing the identical 3,4-dichlorophenylsulfonyl-piperazine moiety but with different heterocyclic extensions at the pyridazine 6-position include the 6-(furan-2-yl) analog (C₁₈H₁₆Cl₂N₄O₃S, M.Wt 392.3) , the 6-(pyrrolidin-1-yl) analog (CAS 1797224-15-7) , and the triazolo[4,3-b]pyridazine fused-ring derivative . The 6-methyl group in the target compound represents the smallest possible alkyl substituent, preserving maximal conformational freedom and minimizing steric clashes in narrow binding pockets—a crucial consideration for ion channel targets such as CFTR and CaCC where the pyridazine sulfonamide patent family describes narrow structure-activity tolerances at the pyridazine 6-position [1].

Scaffold hopping Kinase selectivity Pyridazine pharmacophore

Patent-Documented Pharmacological Context: Chloride Channel and CFTR Inhibitory Activity Provides Unique Application Relevance

The pyridazine sulfonamide chemotype encompassing CAS 1170867-22-7 is explicitly claimed in US20110288093A1 and WO2010123822A1 as an inhibitor of chloride ion transport across cell membranes expressing CFTR and calcium-activated chloride channels (CaCC) [1][2]. The patents disclose compounds defined by Formulae I-III and Tables 1-3 that are structurally congruent with the sulfonyl-piperazinyl pyridazine core of the target compound. The claimed therapeutic applications include treatment of secretory diarrhea mediated by CFTR chloride channel activity and polycystic kidney disease [1], distinguishing this chemotype from other pyridazine derivatives that target kinase inhibition, MAO-B, or phosphodiesterases. This IP-backed pharmacological annotation provides procurement rationale for researchers in ion channel pharmacology that is absent for non-patented, structurally similar commercial analogs.

Cystic fibrosis Secretory diarrhea Ion channel drug discovery

Recommended Research and Procurement Scenarios for 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine (CAS 1170867-22-7)


CFTR and Calcium-Activated Chloride Channel (CaCC) Inhibitor Screening and SAR Expansion

The compound is best deployed as a tool compound or SAR starting point in ion channel drug discovery programs targeting CFTR-mediated chloride secretion. The pyridazine sulfonamide patent family (WO2010123822A1, US20110288093A1) explicitly teaches that compounds within this structural class inhibit chloride ion transport across CFTR-expressing epithelial cell membranes [1]. The 3,4-dichlorophenylsulfonyl substitution and 6-methylpyridazine core align with the patented pharmacophore for treating secretory diarrhea and polycystic kidney disease. Researchers should use this compound in Ussing chamber short-circuit current assays or halide-sensitive fluorescent indicator assays (e.g., SPQ, YFP-quenching) in CFTR-expressing cell lines such as T84, Calu-3, or FRT cells stably transfected with human CFTR.

Regioisomeric Selectivity Profiling in Halogen-Dependent Sulfonylpiperazine Pharmacophores

The precise 3,4-dichloro substitution pattern of CAS 1170867-22-7 makes it uniquely suitable for head-to-head comparison with its 2,5-dichloro regioisomer and mono-chloro analogs in systematic SAR studies . By testing these compounds in parallel in electrophysiological or biochemical chloride flux assays, researchers can quantify the influence of chlorine regioisomerism on on-target potency and selectivity. Such studies directly address the halogen-bonding and lipophilicity hypotheses central to sulfonylpiperazine drug design [2] and provide publishable SAR data for peer-reviewed medicinal chemistry journals.

Negative Control Validation for Non-Chloride Channel Pyridazine Chemotypes

Because alternative pyridazine-piperazine scaffolds have been optimized for muscarinic M₄ receptor antagonism [3] and glucan synthase inhibition, CAS 1170867-22-7 can serve as a pharmacological control compound to confirm that observed chloride channel effects are chemotype-specific rather than artifacts of the pyridazine-piperazine core. This application is particularly relevant for academic screening centers and contract research organizations (CROs) running multiplexed ion channel panels where target specificity must be rigorously established.

Chemical Probe for Diarrheal Disease and Polycystic Kidney Disease Target Validation

The patent disclosure linking pyridazine sulfonamide derivatives to CFTR inhibition in secretory diarrhea and polycystic kidney disease [1] positions CAS 1170867-22-7 as a chemical probe for target validation studies in these indications. Researchers in gastrointestinal physiology or nephrology can use the compound in in vivo rodent models of cholera toxin-induced or enterotoxigenic E. coli (ETEC)-induced fluid secretion to evaluate whether pharmacological CFTR/CaCC blockade reduces intestinal fluid accumulation, providing translational proof-of-concept data that informs drug development decisions.

Quote Request

Request a Quote for 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.